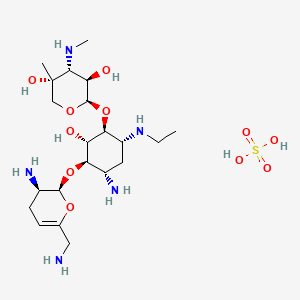

Netilmicin Sulfate

Description

Netilmicin sulfate is an aminoglycoside sulfate salt. It is functionally related to a netilmycin.

Netilmicin Sulfate is the sulfate salt form of netilimicin, a semisynthetic, water soluble aminoglycoside antibiotic. Netilmicin is derived from sisomicin, a naturally occurring aminoglycoside antibiotic produced by the fermentation of Micromonospora inyoensis. Netilmicin irreversibly binds to the 16S rRNA and S12 protein of the bacterial 30S ribosomal subunit. As a result, this agent interferes with the assembly of initiation complex between mRNA and the bacterial ribosome, thereby inhibiting the initiation of protein synthesis. In addition, netilmicin induces misreading of the mRNA template and causes translational frameshift, thereby results in premature termination. This eventually leads to bacterial cell death.

NETILMICIN SULFATE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1983 and has 1 investigational indication.

See also: Netilmicin (has active moiety).

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C21H41N5O7.5H2O4S/c2*1-4-26-13-7-12(24)16(32-19-11(23)6-5-10(8-22)31-19)14(27)17(13)33-20-15(28)18(25-3)21(2,29)9-30-20;5*1-5(2,3)4/h2*5,11-20,25-29H,4,6-9,22-24H2,1-3H3;5*(H2,1,2,3,4)/t2*11-,12+,13-,14+,15-,16-,17+,18-,19-,20-,21+;;;;;/m11...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFWIZQEWFGATK-UNZHCMSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O[C@@H]3[C@@H](CC=C(O3)CN)N)N.CCN[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O[C@@H]3[C@@H](CC=C(O3)CN)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H92N10O34S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56391-56-1 (Parent) | |

| Record name | Netilmicin sulfate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056391572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

1441.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56391-57-2 | |

| Record name | Netilmicin sulfate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056391572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Streptamine, O-3-deoxy-4-C-methyl-3-(methylamino)-β-l-arabinopyranosyl-(1→6)-O-[2,6-diamino-2,3,4,6-tetradeoxy-α-d-glycero-hex-4-enopyranosyl-(1→4)]-2-deoxy-N1-ethyl-, sulfate (2:5) (salt) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NETILMICIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S741ZJS97U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Modern Aminoglycoside: A Technical Guide to the Discovery and Synthesis of Netilmicin Sulfate

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Netilmicin Sulfate, a semi-synthetic aminoglycoside antibiotic, emerged as a significant advancement in the treatment of serious Gram-negative bacterial infections. Its development was driven by the need to overcome the growing resistance to earlier aminoglycosides like gentamicin and tobramycin. This technical guide provides a comprehensive overview of the discovery and synthesis of Netilmicin Sulfate, detailing the scientific journey from its conceptualization to its chemical realization. The document elucidates the mechanism of action, the intricacies of its semi-synthetic manufacturing process from sisomicin, and the analytical methodologies crucial for its characterization and quality control.

Discovery and Development

Netilmicin, chemically known as 1-N-ethylsisomicin, is a derivative of sisomicin, a naturally occurring aminoglycoside produced by the fermentation of Micromonospora inyoensis.[1][2] The impetus for its development in the 1970s was the increasing prevalence of bacterial strains resistant to existing aminoglycosides. Researchers sought to modify the sisomicin structure to enhance its antibacterial spectrum and reduce its susceptibility to inactivating enzymes produced by resistant bacteria.

The key structural modification in Netilmicin is the addition of an ethyl group to the 1-amino position of the 2-deoxystreptamine ring of sisomicin. This strategic alteration sterically hinders the action of certain bacterial enzymes that cause adenylylation or acetylation of the aminoglycoside, a common mechanism of resistance. While effective against a wide range of Gram-negative pathogens, it is particularly noteworthy for its activity against some gentamicin-resistant strains.[3]

Mechanism of Action

Like other aminoglycosides, Netilmicin Sulfate exerts its bactericidal effect by inhibiting bacterial protein synthesis. It binds irreversibly to the 30S ribosomal subunit of susceptible bacteria.[4][5] This binding interferes with the initiation complex formation between mRNA and the ribosome, leading to misreading of the genetic code and the production of non-functional or toxic proteins.[4][5] Ultimately, this disruption of protein synthesis leads to bacterial cell death.

The following diagram illustrates the signaling pathway of Netilmicin's mechanism of action:

Chemical Synthesis

The synthesis of Netilmicin Sulfate is a multi-step process that begins with the fermentation-derived aminoglycoside, sisomicin. The core of the synthesis is the selective 1-N-ethylation of sisomicin.

Synthesis Pathway

The overall synthetic route involves three key stages:

-

Protection of Amino Groups: To achieve selective ethylation at the 1-amino position, the other more reactive amino groups at the 3, 2', and 6' positions of sisomicin must be protected.

-

1-N-Ethylation: The 1-amino group of the protected sisomicin is then ethylated.

-

Deprotection: The protecting groups are removed to yield Netilmicin, which is then converted to its sulfate salt.

The following diagram outlines the general workflow for the synthesis of Netilmicin:

Experimental Protocols

Step 1: Protection of Sisomicin

A common method for the selective protection of the 3, 2', and 6'-amino groups involves the use of a chelating agent followed by acylation.

-

Protocol: Sisomicin is treated with a metal salt, such as zinc acetate (Zn(OAc)₂), in a suitable solvent like methanol. This forms a complex that shields the desired amino groups. Subsequently, an acylating agent, typically acetic anhydride, is added to acetylate the exposed amino groups.

Step 2: 1-N-Ethylation of Protected Sisomicin

The selective ethylation of the 1-amino group is the most critical step.

-

Protocol: The protected sisomicin derivative is reacted with acetaldehyde in the presence of a reducing agent, such as sodium cyanoborohydride or sodium borohydride, in an inert solvent. This reductive amination introduces the ethyl group at the 1-position. A high yield of 96% has been reported for this step under optimized conditions.

Step 3: Deprotection and Salt Formation

The final steps involve the removal of the protecting groups and the formation of the sulfate salt.

-

Protocol: The protected Netilmicin is subjected to hydrolysis, typically under basic conditions (e.g., using sodium hydroxide), to remove the acetyl protecting groups. The resulting Netilmicin free base is then purified. Purification can be achieved through a combination of chromatographic techniques, such as continuous chromatography, and membrane filtration (ultrafiltration and nanofiltration) to achieve a purity of ≥98%. The purified Netilmicin base is then reacted with sulfuric acid to form the stable and water-soluble Netilmicin Sulfate salt.

Analytical Characterization and Quality Control

The analysis of Netilmicin Sulfate and its related substances is challenging due to the lack of a strong UV chromophore in the molecule. Therefore, specialized analytical techniques are required.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for the analysis of Netilmicin Sulfate. Due to its poor UV absorbance, alternative detection methods are employed.

-

Pulsed Amperometric Detection (PAD) / Electrochemical Detection (ECD): This is a highly sensitive method for the detection of aminoglycosides. The European Pharmacopoeia describes an ion-pairing HPLC-ECD method for the analysis of Netilmicin and its related substances.

-

Charged Aerosol Detection (CAD): CAD is another sensitive detection method that is suitable for non-volatile analytes and provides a more uniform response regardless of the chemical structure.

-

Evaporative Light Scattering Detection (ELSD): ELSD can also be used for the analysis of Netilmicin.

The following table summarizes typical HPLC conditions for the analysis of Netilmicin Sulfate:

| Parameter | HPLC-ECD (European Pharmacopoeia) | HPLC-CAD |

| Column | Polymer-based or Silica-based C18 (e.g., 250 x 4.6 mm, 5 µm) | Pentafluorophenyl (e.g., 100 x 4.6 mm) |

| Mobile Phase | Ion-pairing reagent (e.g., sodium octane sulfonate) in a buffered aqueous solution with an organic modifier (e.g., tetrahydrofuran) | A gradient of pentafluoropropionic acid and trifluoroacetic acid in water-acetonitrile mixtures |

| Detector | Electrochemical detector with a gold working electrode | Charged Aerosol Detector |

| Key Impurities | Sisomicin (Impurity A), 1-N-ethylgaramine (Impurity B) | Sisomicin and other ethyl derivatives |

Quantitative Data

The following table presents a summary of key quantitative data related to the synthesis and analysis of Netilmicin Sulfate.

| Parameter | Value | Reference |

| Synthesis Yield (Ethylation Step) | 96% | ResearchGate |

| Final Product Purity | ≥ 98% | Google Patents |

| HPLC Linearity (CAD) | r² > 0.99 | J Chromatogr Sci. 2010 |

| Limit of Detection (LOD) (CAD) | 0.0025 mg/mL | J Chromatogr Sci. 2010 |

| Limit of Quantification (LOQ) (CAD) | 0.005 mg/mL | J Chromatogr Sci. 2010 |

Conclusion

The discovery and development of Netilmicin Sulfate represent a successful example of rational drug design in the field of antibiotics. By strategically modifying the structure of a natural product, scientists were able to create a potent therapeutic agent with an improved resistance profile. The semi-synthetic process, involving selective protection and alkylation, has been refined to achieve high yields and purity. The sophisticated analytical methods developed for its characterization ensure the quality and consistency of this important medication. This technical guide provides a foundational understanding for researchers and professionals involved in the ongoing efforts to combat bacterial resistance and develop new anti-infective therapies.

References

- 1. CN101805382B - Separation and purification method of high-purity netilmicin - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. CN108627589A - A kind of HPLC analytical method for measuring netilmicin sulfate content - Google Patents [patents.google.com]

- 4. US5696244A - Method for preparing 1-N-ethylsisomicin - Google Patents [patents.google.com]

- 5. antecscientific.com [antecscientific.com]

An In-depth Technical Guide to the Mechanism of Action of Netilmicin Sulfate on Bacterial Ribosomes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Netilmicin sulfate, a semisynthetic aminoglycoside antibiotic, exerts its bactericidal effects by targeting the bacterial ribosome, the essential cellular machinery for protein synthesis. This guide provides a detailed examination of the molecular mechanisms underlying netilmicin's interaction with the bacterial ribosome and its subsequent disruption of protein synthesis. Through a comprehensive review of structural and functional studies, this document elucidates the binding sites of netilmicin on both the 30S and 50S ribosomal subunits and details its inhibitory actions on the initiation, elongation, and recycling phases of translation. Quantitative data on antibiotic-ribosome interactions are summarized, and key experimental methodologies are described. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear and concise understanding of netilmicin's mode of action.

Introduction

Netilmicin, a 1-N-ethyl derivative of sisomicin, is a potent, broad-spectrum aminoglycoside antibiotic effective against a wide range of Gram-negative and some Gram-positive bacteria.[1][2] Like other aminoglycosides, its primary mechanism of action is the inhibition of bacterial protein synthesis.[2][3] This is achieved through high-affinity binding to the bacterial ribosome, leading to a cascade of events that disrupt the fidelity and efficiency of translation, ultimately resulting in bacterial cell death.[1] Understanding the precise molecular interactions between netilmicin and the ribosome is crucial for overcoming antibiotic resistance and for the rational design of novel antimicrobial agents.

Ribosomal Binding Sites of Netilmicin

Netilmicin, along with other 2-deoxystreptamine (2-DOS) aminoglycosides, has two principal binding sites on the bacterial 70S ribosome.

Primary Binding Site on the 30S Subunit

The primary and high-affinity binding site for netilmicin is located on the small 30S ribosomal subunit, specifically within the decoding center in helix 44 (h44) of the 16S rRNA.[2][4][5] This site is in close proximity to the A-site, where aminoacyl-tRNAs (aa-tRNAs) bind during translation elongation.[6]

Key interactions at this site involve:

-

16S rRNA Nucleotides: Netilmicin specifically binds to four nucleotides of the 16S rRNA, including the universally conserved A1492 and A1493 residues.[2][7][8]

-

Ribosomal Protein S12: A single amino acid of the ribosomal protein S12 also contributes to the binding pocket.[2]

The binding of netilmicin to h44 induces a conformational change in the A-site, forcing nucleotides A1492 and A1493 into a "flipped-out" state.[7][9] This altered conformation mimics the state of the ribosome when a cognate tRNA is bound, thereby stabilizing the binding of near-cognate and non-cognate tRNAs.[10]

Secondary Binding Site on the 50S Subunit

A secondary binding site for aminoglycosides, including netilmicin, has been identified in helix 69 (H69) of the 23S rRNA on the large 50S ribosomal subunit.[4][6] H69 is a critical component of the intersubunit bridge B2a, which connects the 30S and 50S subunits and interacts with the decoding center on the 30S subunit.[4][5] Binding at this site is thought to play a role in the inhibition of ribosome recycling and translocation.[4][9]

Impact on Protein Synthesis

Netilmicin's interaction with the ribosome disrupts multiple stages of protein synthesis, leading to a multifaceted inhibition of bacterial growth.

Inhibition of Translation Initiation

By binding to the 30S subunit, netilmicin can interfere with the formation of the translation initiation complex.[1] This complex consists of the 30S subunit, mRNA, initiator tRNA (fMet-tRNA), and initiation factors. Netilmicin's binding can obstruct the proper assembly of these components, thereby stalling the initiation of protein synthesis.[1]

Disruption of Translation Elongation

The most well-characterized effect of netilmicin is on the elongation phase of protein synthesis.

-

mRNA Miscoding: The netilmicin-induced flipping of A1492 and A1493 nucleotides in the A-site leads to a significant decrease in the accuracy of tRNA selection.[7][9] This results in the misreading of the mRNA codon and the incorporation of incorrect amino acids into the growing polypeptide chain.[1] The synthesis of these aberrant, non-functional, or toxic proteins severely impairs bacterial cellular functions.[1]

-

Premature Termination: The binding of netilmicin can also lead to the premature termination of translation.[1] This results in the production of truncated, non-functional proteins.[1] This may be a consequence of the ribosome stalling due to the incorporation of incorrect amino acids or the direct interference of the drug with the translocation process.[6]

-

Inhibition of Translocation: Translocation is the process by which the ribosome moves along the mRNA by one codon. Netilmicin can inhibit this process, likely through its interactions with both the primary h44 binding site and the secondary H69 site.[4][9] This inhibition contributes to the overall slowing down of protein synthesis.[6]

Inhibition of Ribosome Recycling

After the termination of protein synthesis, the ribosome recycling factor (RRF) and elongation factor G (EF-G) are responsible for splitting the 70S ribosome into its 30S and 50S subunits, making them available for a new round of translation. Netilmicin's binding to H69 on the 50S subunit can stabilize the intersubunit bridge B2a, thereby inhibiting the action of RRF and preventing ribosome recycling.[4][9]

Quantitative Data on Netilmicin-Ribosome Interaction

The following table summarizes key quantitative parameters related to the activity of netilmicin and other aminoglycosides.

| Parameter | Organism/System | Value | Reference |

| IC50 for Translocation (Gentamicin) | E. coli Ribosomes (Wild-Type) | ~1 µM | [4] |

| IC50 for Translocation (Gentamicin) | E. coli Ribosomes (h44 mutant) | >100 µM | [4] |

| IC50 for Translocation (Gentamicin) | E. coli Ribosomes (H69 mutant) | ~10 µM | [4] |

| Kd (Erythromycin) | S. pneumoniae Ribosomes | 4.9 ± 0.6 nM | [11] |

| Kd (Solithromycin) | S. pneumoniae Ribosomes | 5.1 ± 1.1 nM | [11] |

Experimental Protocols

The study of netilmicin's mechanism of action relies on a variety of sophisticated biochemical and structural biology techniques.

Ribosome Purification and Complex Formation

Bacterial ribosomes (70S) and their subunits (30S and 50S) are typically purified from bacterial cultures (e.g., E. coli or Thermus thermophilus) through a series of ultracentrifugation steps in sucrose gradients. To study the antibiotic-ribosome complex, purified ribosomes are incubated with a molar excess of netilmicin sulfate.

X-ray Crystallography

This technique provides high-resolution structural information about the binding of netilmicin to the ribosome.

Methodology:

-

Crystallize the ribosome or ribosomal subunit in complex with netilmicin.

-

Expose the crystals to a high-intensity X-ray beam.

-

Collect the diffraction data.

-

Process the data to generate an electron density map.

-

Build and refine an atomic model of the netilmicin-ribosome complex within the electron density map.[5]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique for determining the structure of large macromolecular complexes like the ribosome in a near-native state.

Methodology:

-

A thin film of the purified netilmicin-ribosome complex solution is applied to an EM grid and rapidly frozen in liquid ethane.

-

The frozen-hydrated sample is imaged in a transmission electron microscope at cryogenic temperatures.[12]

-

Thousands of particle images are collected and computationally processed to reconstruct a 3D map of the complex.[13]

-

An atomic model is then built into the 3D map.[14]

Ribosome Footprinting

This technique is used to map the precise binding sites of ribosomes on mRNA and can be adapted to study the effects of antibiotics on translation.

Methodology:

-

Treat translating bacterial cells or in vitro translation systems with netilmicin.

-

Add a nuclease (e.g., RNase I) to digest the mRNA regions not protected by the ribosome.[15]

-

Isolate the ribosome-protected mRNA fragments (footprints).

-

Sequence the footprints using high-throughput sequencing.

-

Map the sequences back to the transcriptome to determine the positions of the ribosomes.

In Vitro Translation Assays

These assays measure the effect of netilmicin on protein synthesis in a controlled, cell-free environment.

Methodology:

-

Set up a reaction mixture containing purified ribosomes, tRNAs, amino acids (one of which is radiolabeled, e.g., [35S]-methionine), mRNA, and an energy source (ATP, GTP).

-

Add varying concentrations of netilmicin sulfate.

-

Incubate the reaction to allow for protein synthesis.

-

Precipitate the newly synthesized proteins and measure the incorporated radioactivity to quantify the level of protein synthesis inhibition.

Puromycin Assay

This assay is used to measure the rate of peptide bond formation and can be used to study the effect of antibiotics on the peptidyl transferase center.

Methodology:

-

Prepare ribosome-nascent chain complexes.

-

Add puromycin, an aminoacyl-tRNA analog, which enters the A-site and accepts the nascent polypeptide chain from the P-site tRNA.[16]

-

The resulting puromycylated nascent chain is released from the ribosome.

-

Quantify the amount of released product to determine the rate of peptidyl transfer.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Caption: Overview of Netilmicin's mechanism of action on the bacterial ribosome.

Caption: Pathway of Netilmicin-induced disruption of translation elongation.

Caption: Experimental workflow for Cryo-Electron Microscopy of the Netilmicin-Ribosome complex.

Conclusion

Netilmicin sulfate employs a multifaceted strategy to inhibit bacterial protein synthesis, primarily by binding to the decoding center of the 30S ribosomal subunit. This interaction triggers a cascade of disruptive events, including the inhibition of translation initiation, induction of mRNA miscoding, premature termination, and the hindrance of ribosome recycling. The detailed molecular understanding of these mechanisms, facilitated by advanced structural and biochemical techniques, is paramount for addressing the growing challenge of aminoglycoside resistance. This knowledge provides a solid foundation for the development of next-generation antibiotics that can effectively target the bacterial ribosome with improved efficacy and reduced toxicity.

References

- 1. What is the mechanism of Netilmicin Sulfate? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. youtube.com [youtube.com]

- 4. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aminoglycoside interactions and impacts on the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Real-time measurements of aminoglycoside effects on protein synthesis in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Ribosome Footprint Profiling of Translation throughout the Genome - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Elongation inhibitors do not prevent the release of puromycylated nascent polypeptide chains from ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

In vitro antibacterial spectrum of Netilmicin Sulfate

An In-Depth Technical Guide to the In Vitro Antibacterial Spectrum of Netilmicin Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Netilmicin sulfate is a semisynthetic, broad-spectrum aminoglycoside antibiotic.[1] Derived from sisomicin, it is utilized in the treatment of a variety of bacterial infections, particularly those caused by Gram-negative aerobic bacteria.[2] Its efficacy stems from its ability to inhibit bacterial protein synthesis, leading to a bactericidal effect. This guide provides a comprehensive overview of the in vitro antibacterial spectrum of Netilmicin sulfate, presenting quantitative data, detailed experimental protocols, and a visual representation of its mechanism of action.

Mechanism of Action

Netilmicin sulfate exerts its bactericidal effects by irreversibly binding to the bacterial 30S ribosomal subunit.[2][3][4] This interaction disrupts protein synthesis through several key mechanisms:

-

Inhibition of Initiation Complex Formation: Netilmicin interferes with the assembly of the initiation complex, a critical first step in protein synthesis where messenger RNA (mRNA) and the ribosomal subunits align.[3]

-

mRNA Misreading: The binding of Netilmicin to the 30S subunit causes errors in the decoding of the mRNA sequence, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or faulty proteins.[3][4]

-

Premature Termination of Translation: The antibiotic can cause the ribosome to detach from the mRNA before protein synthesis is complete, resulting in truncated, nonfunctional proteins.[3]

Collectively, these actions halt the production of essential proteins, leading to bacterial cell death.

Netilmicin Sulfate Mechanism of Action Pathway

Caption: A diagram illustrating the mechanism of action of Netilmicin Sulfate.

In Vitro Antibacterial Spectrum

The in vitro activity of Netilmicin sulfate is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium. The following tables summarize the MIC values for Netilmicin against a range of clinically relevant Gram-positive and Gram-negative bacteria. Data is presented as MIC₅₀ (the concentration that inhibits 50% of isolates), MIC₉₀ (the concentration that inhibits 90% of isolates), and the overall MIC range.

Gram-Positive Bacteria

| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Staphylococcus aureus (Methicillin-Susceptible) | 30 | Not Specified | Not Specified | Not Specified | [5] |

| Staphylococcus aureus (Methicillin-Resistant) | 30 | Not Specified | Not Specified | Not Specified | [5] |

| Staphylococcus epidermidis (Methicillin-Resistant) | 12 | Not Specified | Not Specified | Not Specified | [6] |

Note: One study reported 100% susceptibility of both methicillin-susceptible and methicillin-resistant S. aureus to Netilmicin.[5] Another study found 87.5% of MRSA and 100% of MRSE isolates were sensitive to Netilmicin.[6]

Gram-Negative Bacteria

| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Escherichia coli | 21 | Not Specified | 0.5 - 1 | 0.5 - 2 | [7] |

| Pseudomonas aeruginosa | 77 | ≤12 - >16 | Not Specified | Not Specified | [8] |

| Klebsiella pneumoniae | 87 | Not Specified | Not Specified | Not Specified | [9] |

| Enterobacter spp. | 20 | Not Specified | 0.5 - 1 | 0.5 - 2 | [7] |

| Serratia marcescens | 100 | Not Specified | Not Specified | Not Specified | [3] |

| Proteus mirabilis | 102 | Not Specified | Not Specified | Not Specified | [10] |

| Proteus vulgaris | Not Specified | Not Specified | Not Specified | Not Specified | [11] |

Note: The activity of Netilmicin against Pseudomonas aeruginosa may be less than that of tobramycin in vitro.[12][13] However, many gentamicin-resistant strains of Pseudomonas, Serratia, and Klebsiella have shown susceptibility to Netilmicin.[1]

Experimental Protocols

The determination of the in vitro antibacterial spectrum of Netilmicin sulfate is primarily achieved through standardized susceptibility testing methods. The two most common methods are broth microdilution and agar dilution.

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.

Protocol:

-

Preparation of Antimicrobial Solutions: A series of twofold dilutions of Netilmicin sulfate are prepared in a suitable broth medium, such as Mueller-Hinton Broth.

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: The prepared dilutions of Netilmicin are dispensed into the wells of a microtiter plate. Each well is then inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of Netilmicin that completely inhibits visible growth of the organism, as detected by the naked eye.

Broth Microdilution Workflow

Caption: A flowchart of the broth microdilution method for MIC determination.

Agar Dilution Method

This method involves incorporating the antimicrobial agent directly into an agar medium.

Protocol:

-

Preparation of Antimicrobial Plates: A series of agar plates are prepared, each containing a specific concentration of Netilmicin sulfate. This is achieved by adding the antibiotic to molten agar before it solidifies. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: A standardized bacterial suspension is prepared, similar to the broth microdilution method.

-

Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate. Multiple bacterial strains can be tested on a single plate.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of Netilmicin that prevents the visible growth of the bacteria on the agar surface.

Conclusion

Netilmicin sulfate demonstrates a broad spectrum of in vitro activity against a variety of clinically significant Gram-positive and Gram-negative bacteria. Its potent bactericidal action, achieved through the inhibition of bacterial protein synthesis, makes it an important therapeutic agent. The quantitative data and standardized protocols presented in this guide provide a valuable resource for researchers and clinicians involved in the study and application of this important aminoglycoside antibiotic.

References

- 1. Antimicrobial activity in vitro of netilmicin and comparison with sisomicin, gentamicin, and tobramycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selection of netilmicin resistance, associated with increased 6' aminoglycoside acetyltransferase activity, in Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Netilmicin: in-vitro activity compared with that of other aminoglycosides against Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro activity of netilmicin against clinical isolates of methicillin resistant and susceptible Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. jmilabs.com [jmilabs.com]

- 8. Modification of interpretive breakpoints for netilmicin disk susceptibility tests with Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 10. Natural antibiotic susceptibility of Proteus spp., with special reference to P. mirabilis and P. penneri strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Proteus Infections Medication: Antibiotics [emedicine.medscape.com]

- 12. Effectiveness of netilmicin and tobramycin against Pseudomonas aeruginosa in vitro and in an experimental tissue infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activity of Netilmicin Compared with Those of Gentamicin and Tobramycin Against Enterobacteria and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Netilmicin Sulfate's Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Netilmicin Sulfate against clinically relevant Gram-positive bacteria. It includes quantitative susceptibility data, detailed experimental protocols for determining antimicrobial activity, and visualizations of the key mechanisms of action and resistance.

Spectrum of Activity

Netilmicin, a semisynthetic aminoglycoside, demonstrates significant activity against a range of Gram-positive cocci. Its efficacy is particularly notable against Staphylococcus species, including strains resistant to other antibiotics.

Quantitative Susceptibility Data

The in vitro activity of Netilmicin Sulfate is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values for Netilmicin against various Gram-positive bacteria. The MIC50 represents the concentration required to inhibit 50% of the tested isolates, while the MIC90 is the concentration that inhibits 90% of the isolates.

Table 1: Netilmicin Activity against Staphylococcus Species

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (Methicillin-Susceptible) | 342 | ≤0.8[1] | - | - |

| Staphylococcus aureus (Methicillin-Resistant) | 30 | - | - | All susceptible[2] |

| Staphylococcus epidermidis (Methicillin-Resistant) | 12 | - | - | All susceptible[3] |

| Coagulase-Negative Staphylococci | 180 | - | - | Bimodal distribution observed[4] |

Table 2: Netilmicin Activity against Streptococcus Species

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Streptococcus pneumoniae | - | - | - | Generally less active |

| Group G Streptococci | 25 | - | - | Variable susceptibility[5] |

| Viridans Group Streptococci | 76 | - | - | Variable susceptibility[6] |

Table 3: Netilmicin Activity against Enterococcus Species

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Enterococcus faecalis | 28 | - | - | Penicillin-netilmicin synergy observed[7] |

| Enterococcus faecium | - | - | - | Generally considered resistant |

| Enterococcus spp. | - | - | - | High-level resistance is common |

Mechanism of Action

Netilmicin, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis in bacteria. This process involves a series of steps that ultimately lead to cell death.

The primary mechanism of action involves the irreversible binding of Netilmicin to the 30S ribosomal subunit of the bacterial ribosome. This binding interferes with the initiation complex of peptide formation, produces misreading of the mRNA template, and leads to the incorporation of incorrect amino acids into the growing polypeptide chain. The resulting non-functional or toxic proteins disrupt normal cellular processes, contributing to the bactericidal effect.

Mechanisms of Resistance

Bacterial resistance to Netilmicin, and aminoglycosides in general, primarily occurs through three main mechanisms: enzymatic modification of the antibiotic, alteration of the ribosomal target site, and reduced uptake or increased efflux of the drug.

The most common mechanism of resistance in Gram-positive bacteria is the production of aminoglycoside-modifying enzymes (AMEs). These enzymes inactivate Netilmicin by adding chemical groups, such as acetyl, phosphate, or adenyl groups, to the antibiotic molecule. This modification prevents the drug from binding effectively to its ribosomal target.

Synergistic Activity with Beta-Lactams

The combination of Netilmicin with a beta-lactam antibiotic, such as penicillin or a cephalosporin, often results in synergistic bactericidal activity against certain Gram-positive bacteria, particularly Enterococcus faecalis.[7] The proposed mechanism for this synergy involves the beta-lactam antibiotic damaging the bacterial cell wall, which in turn facilitates the uptake of the aminoglycoside into the bacterium, leading to a more potent bactericidal effect.

Experimental Protocols

The determination of Netilmicin's in vitro activity relies on standardized antimicrobial susceptibility testing methods. The two primary methods are broth microdilution and agar dilution.

Broth Microdilution Method

This method determines the MIC in a liquid growth medium.

Protocol:

-

Prepare Netilmicin Stock Solution: Prepare a stock solution of Netilmicin Sulfate in a suitable solvent (e.g., sterile deionized water) at a concentration that is a multiple of the highest concentration to be tested.

-

Prepare Serial Dilutions: Perform serial two-fold dilutions of the Netilmicin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate. Each well will contain a different concentration of the antibiotic.

-

Prepare Bacterial Inoculum: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Inoculation: Inoculate each well of the microtiter plate (containing 100 µL of the diluted Netilmicin) with 100 µL of the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of Netilmicin that shows no visible bacterial growth (i.e., no turbidity) after incubation.

Agar Dilution Method

This method determines the MIC on a solid growth medium.

Protocol:

-

Prepare Netilmicin-Containing Agar Plates: Prepare a series of Mueller-Hinton Agar plates, each containing a different concentration of Netilmicin Sulfate. This is achieved by adding the appropriate volume of a Netilmicin stock solution to the molten agar before pouring the plates.

-

Prepare Bacterial Inoculum: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: Spot-inoculate the surface of each agar plate with a standardized amount of the bacterial suspension (typically 1-10 µL, delivering approximately 10⁴ CFU per spot). A multi-point inoculator can be used to test multiple isolates simultaneously. Include a growth control plate with no antibiotic.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of Netilmicin on the agar plate that completely inhibits the visible growth of the bacteria.

References

- 1. Aminoglycosides plus beta-lactams against gram-negative organisms. Evaluation of in vitro synergy and chemical interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bactericidal synergism between beta-lactams and aminoglycosides: mechanism and possible therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Synergistic Effects of Double and Triple Combinations of β-Lactams, Vancomycin, and Netilmicin against Methicillin-Resistant Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial Susceptibility Testing for Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Activity of Netilmicin Sulfate Against Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Netilmicin Sulfate, a semi-synthetic aminoglycoside antibiotic, demonstrates potent bactericidal activity against a broad spectrum of Gram-negative bacteria. This technical guide provides a comprehensive overview of its mechanism of action, in vitro activity, and the primary mechanisms of bacterial resistance. Detailed experimental protocols for determining antimicrobial susceptibility are provided, alongside visual representations of key pathways and workflows to support research and development efforts in the field of antimicrobial agents.

Mechanism of Action

Netilmicin Sulfate exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[1][2] As an aminoglycoside, it irreversibly binds to the 30S ribosomal subunit.[1][3] This binding event interferes with the initiation complex of peptide formation, leading to the misreading of the mRNA genetic code.[3] The resulting production of non-functional or toxic proteins disrupts essential cellular processes, ultimately leading to bacterial cell death.[3]

In Vitro Activity of Netilmicin Sulfate

Netilmicin has demonstrated a broad spectrum of activity against many clinically significant Gram-negative pathogens. Its in vitro efficacy is generally comparable to that of gentamicin and tobramycin against susceptible isolates.[4][5][6] However, it can be effective against some gentamicin-resistant strains.[3][7][8]

Minimum Inhibitory Concentrations (MICs)

The following tables summarize the in vitro activity of Netilmicin Sulfate against various Gram-negative bacteria, as determined by MIC values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Table 1: Comparative MICs of Netilmicin and Other Aminoglycosides Against Gram-negative Bacilli

| Organism (No. of Strains) | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | Netilmicin | ≤0.12 - >128 | 0.5 | 1 |

| Gentamicin | ≤0.12 - >128 | 0.5 | 2 | |

| Tobramycin | ≤0.12 - >128 | 0.5 | 1 | |

| Amikacin | ≤0.25 - >128 | 2 | 4 | |

| Klebsiella pneumoniae | Netilmicin | ≤0.12 - >128 | 0.5 | 1 |

| Gentamicin | ≤0.12 - >128 | 0.5 | 2 | |

| Tobramycin | ≤0.12 - >128 | 0.5 | 1 | |

| Amikacin | ≤0.25 - >128 | 1 | 4 | |

| Enterobacter spp. | Netilmicin | ≤0.12 - >128 | 0.5 | 2 |

| Gentamicin | ≤0.12 - >128 | 0.5 | 4 | |

| Tobramycin | ≤0.12 - >128 | 0.5 | 2 | |

| Amikacin | ≤0.25 - >128 | 2 | 8 | |

| Serratia marcescens | Netilmicin | ≤0.12 - >128 | 2 | 16 |

| Gentamicin | ≤0.12 - >128 | 1 | 8 | |

| Tobramycin | ≤0.12 - >128 | 1 | 4 | |

| Amikacin | ≤0.25 - >128 | 4 | 16 | |

| Proteus mirabilis | Netilmicin | ≤0.12 - >128 | 1 | 4 |

| Gentamicin | ≤0.12 - >128 | 1 | 4 | |

| Tobramycin | ≤0.12 - >128 | 0.5 | 2 | |

| Amikacin | ≤0.25 - >128 | 2 | 8 | |

| Indole-positive Proteus | Netilmicin | ≤0.12 - >128 | 1 | 16 |

| Gentamicin | ≤0.12 - >128 | 1 | 16 | |

| Tobramycin | ≤0.12 - >128 | 1 | 8 | |

| Amikacin | ≤0.25 - >128 | 4 | 32 | |

| Providencia stuartii | Netilmicin | ≤0.12 - >128 | 2 | 64 |

| Gentamicin | ≤0.12 - >128 | 2 | 32 | |

| Tobramycin | ≤0.12 - >128 | 2 | 16 | |

| Amikacin | ≤0.25 - >128 | 4 | 16 | |

| Pseudomonas aeruginosa | Netilmicin | ≤0.12 - >128 | 2 | 16 |

| Gentamicin | ≤0.12 - >128 | 1 | 8 | |

| Tobramycin | ≤0.12 - >128 | 0.5 | 4 | |

| Amikacin | ≤0.25 - >128 | 4 | 16 |

Note: Data compiled from multiple sources. Actual MIC values can vary based on the specific isolates and testing methodologies.

A study of 546 strains of Enterobacteriaceae and Pseudomonas aeruginosa found the effectiveness of netilmicin against gentamicin-susceptible strains to be similar to that of gentamicin.[9] Another study reported that the median MIC of netilmicin against various Gram-negative clinical isolates ranged from 0.5 to 2 µg/ml.[10][11] For most clinically significant Enterobacteriaceae and P. aeruginosa, the in vitro activity of netilmicin is comparable or superior to that of gentamicin, tobramycin, and amikacin based on potency by weight.[1] However, against P. aeruginosa, gentamicin and tobramycin are often more active than netilmicin.[12][13]

Mechanisms of Resistance

Bacterial resistance to Netilmicin Sulfate, and aminoglycosides in general, is a significant clinical concern. The primary mechanisms of resistance in Gram-negative bacteria include enzymatic modification of the antibiotic and active efflux from the cell.

Enzymatic Modification

The most common mechanism of acquired resistance is the enzymatic modification of the aminoglycoside by aminoglycoside-modifying enzymes (AMEs). These enzymes alter the structure of Netilmicin, preventing its binding to the 30S ribosomal subunit. The main classes of AMEs are:

-

Aminoglycoside Acetyltransferases (AACs): These enzymes catalyze the acetylation of an amino group on the aminoglycoside molecule.

-

Aminoglycoside Phosphotransferases (APHs): These enzymes catalyze the phosphorylation of a hydroxyl group.

-

Aminoglycoside Nucleotidyltransferases (ANTs) or Adenyltransferases (AADs): These enzymes catalyze the adenylation of a hydroxyl group.

Netilmicin is known to be active against some gentamicin-resistant Gram-negative bacteria, particularly those that produce certain adenylating enzymes.[4]

Efflux Pumps

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude antibiotics from the cell, thereby reducing the intracellular concentration of the drug to sub-therapeutic levels. In Gram-negative bacteria, these pumps are often part of a tripartite system that spans the inner and outer membranes. Overexpression of these efflux pumps can contribute to resistance to multiple classes of antibiotics, including aminoglycosides.

Experimental Protocols

Accurate determination of the in vitro activity of Netilmicin Sulfate is crucial for both clinical and research purposes. The following are standardized methods for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method

This method involves preparing two-fold serial dilutions of Netilmicin Sulfate in a liquid growth medium in a 96-well microtiter plate.

Materials:

-

Netilmicin Sulfate powder

-

Sterile Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluents (e.g., saline or sterile water)

-

Pipettes and sterile tips

Procedure:

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of Netilmicin Sulfate in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL.

-

Serial Dilutions:

-

Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the Netilmicin stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.

-

Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

-

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or MHB equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of Netilmicin Sulfate that completely inhibits visible bacterial growth.

Agar Dilution Method

This method involves incorporating serial dilutions of Netilmicin Sulfate into molten agar, which is then solidified in petri dishes.

Materials:

-

Netilmicin Sulfate powder

-

Sterile Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluents

-

Inoculator (e.g., multipoint replicator)

Procedure:

-

Preparation of Antibiotic-Containing Agar Plates:

-

Prepare two-fold serial dilutions of Netilmicin Sulfate in a sterile diluent at 10 times the final desired concentrations.

-

Add 2 mL of each antibiotic dilution to 18 mL of molten MHA (cooled to 45-50°C). Mix well and pour into sterile petri dishes.

-

Allow the agar to solidify completely.

-

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

-

Inoculation: Using a multipoint replicator, spot the standardized bacterial inoculum onto the surface of the agar plates, including a growth control plate (no antibiotic).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of Netilmicin Sulfate that completely inhibits bacterial growth, disregarding a single colony or a faint haze.

Conclusion

Netilmicin Sulfate remains a valuable therapeutic agent for the treatment of serious Gram-negative bacterial infections. Its potent bactericidal activity, coupled with its efficacy against certain aminoglycoside-resistant strains, underscores its clinical importance. A thorough understanding of its mechanism of action, spectrum of activity, and the evolving landscape of bacterial resistance is essential for its judicious use and for the development of future antimicrobial strategies. The standardized protocols provided herein serve as a foundation for consistent and reproducible in vitro evaluation of Netilmicin Sulfate's activity.

References

- 1. In Vitro Studies with Netilmicin Compared with Amikacin, Gentamicin, and Tobramycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Antibacterial Activity of Netilmicin, a New Aminoglycoside Antibiotic, Compared with That of Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activity of Netilmicin, a Broad-Spectrum Semisynthetic Aminoglycoside Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Activity of Netilmicin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro activity of netilmicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activity In Vitro of Netilmicin and Comparison with Sisomicin, Gentamicin, and Tobramycin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Netilmicin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical and bacteriological evaluation of netilmicin in gram-negative infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Netilmicin in Gram-Negative Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Netilmicin in gram-negative bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative activity of netilmicin, gentamicin, amikacin, and tobramycin against Pseudomonas aeruginosa and Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Netilmicin - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Pharmacokinetics and Pharmacodynamics of Netilmicin Sulfate in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Netilmicin Sulfate in various animal models. The information presented herein is intended to support research, discovery, and the advancement of drug development programs.

Introduction to Netilmicin Sulfate

Netilmicin Sulfate is a semi-synthetic, broad-spectrum aminoglycoside antibiotic derived from sisomicin.[1] It is primarily effective against a wide range of gram-negative bacteria and some gram-positive organisms.[2] Like other aminoglycosides, its mechanism of action involves the inhibition of bacterial protein synthesis, leading to a bactericidal effect.[2][3] A key characteristic of Netilmicin is its reported lower incidence of nephrotoxicity and ototoxicity in animal studies compared to other aminoglycosides like gentamicin and tobramycin, making it a subject of significant interest in drug development.[4][5][6]

Pharmacodynamics: Mechanism of Action

Netilmicin exerts its bactericidal activity by irreversibly binding to the 30S ribosomal subunit of susceptible bacteria.[2][3] This binding interferes with the initiation complex of peptide synthesis and causes misreading of the mRNA, leading to the production of non-functional or toxic proteins and ultimately resulting in bacterial cell death.[2][3]

Pharmacokinetics in Animal Models

The pharmacokinetic profile of Netilmicin has been evaluated in several animal species, including rats, dogs, and rabbits. Generally, it is rapidly absorbed after intramuscular administration, with peak serum concentrations achieved within 15 to 60 minutes.[7][8] The drug is primarily distributed into the extracellular fluid and shows significant accumulation in the renal cortex.[7][9] Elimination occurs mainly through glomerular filtration, with a large portion of the administered dose excreted unchanged in the urine.[7]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Netilmicin Sulfate observed in various animal models.

Table 1: Single-Dose Pharmacokinetics of Netilmicin Sulfate in Rats

| Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (min) | t½ (min) | Reference |

| 20 | IV | - | - | ~18 | [7] |

| 20 | IM | - | 15 | ~18 | [7] |

| 20 | IP | - | 15 | ~18 | [7] |

| 20 | SC | - | 15 | ~18 | [7] |

Table 2: Pharmacokinetics of Netilmicin Sulfate in Rabbits

| Dosage Regimen | Parameter | Value | Reference |

| Single Dose (7 mg/kg/12h) | Elimination Constant (K10) | Significantly different from multiple dose | [10] |

| Multiple Dose (7 mg/kg/12h) | Elimination Constant (K10) | - | [10] |

Table 3: Tissue Distribution of Netilmicin Sulfate in Rats (20 mg/kg, IM)

| Tissue | Distribution Characteristics | Reference |

| Kidney | High distribution, concentration ~3x higher than plasma at 15 min, t½ of ~7 days | [7] |

| Brain | Poor distribution | [7] |

| Other Tissues | Disappearance rates similar to plasma | [7] |

| Liver, Spleen, Lung | Accumulation observed after repeated doses, but peak concentrations <1/50th of kidney | [9] |

| Bile | ~0.2% of dose excreted in 24 hours | [7] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the study of Netilmicin Sulfate pharmacokinetics and pharmacodynamics.

Animal Models and Dosing

-

Species: Sprague-Dawley rats, Wistar rats, and rabbits are commonly used models.[10][11]

-

Housing: Animals are typically housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, and provided with ad libitum access to food and water.

-

Dosing: Netilmicin Sulfate is administered via various routes, including intravenous (IV), intramuscular (IM), intraperitoneal (IP), and subcutaneous (SC) injections.[7] Doses in animal studies often range from 10 to 150 mg/kg/day to investigate both efficacy and toxicity.[11][12]

Pharmacokinetic Studies

-

Blood Collection: Serial blood samples are collected at predetermined time points post-dosing from sites such as the retro-orbital sinus or tail vein in rats.

-

Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.

-

Analytical Methods: Netilmicin concentrations in plasma and tissue homogenates are determined using validated analytical methods such as high-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10]

Nephrotoxicity Studies

-

Induction of Nephrotoxicity: Animals are treated with daily doses of Netilmicin, often for 7 to 15 days, to induce renal injury.[10][11]

-

Biochemical Analysis: Blood and urine samples are collected to measure markers of kidney function, including serum creatinine, blood urea nitrogen (BUN), urinary protein, and urinary enzymes like N-acetyl-beta-D-glucosaminidase (NAG).[2][11]

-

Histopathological Examination: At the end of the study, animals are euthanized, and kidneys are collected for histopathological analysis. The kidneys are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) and periodic acid-Schiff (PAS) to assess for tubular necrosis, cast formation, and other signs of renal damage.[2][11]

Pharmacodynamics and Toxicity

Efficacy

The bactericidal activity of Netilmicin is concentration-dependent, meaning higher drug concentrations lead to a more rapid and extensive killing of bacteria.[2] The ratio of the maximum plasma concentration (Cmax) to the minimum inhibitory concentration (MIC) is a key pharmacodynamic index for predicting the efficacy of aminoglycosides.

Toxicity Profile

The primary dose-limiting toxicities of Netilmicin, like other aminoglycosides, are nephrotoxicity and ototoxicity.[4][5]

-

Nephrotoxicity: Netilmicin accumulates in the proximal tubular cells of the kidney, which can lead to cellular damage and acute tubular necrosis.[11] However, multiple studies in rats and dogs have demonstrated that Netilmicin is significantly less nephrotoxic than gentamicin and tobramycin.[5][11][13] Studies in rats have shown that while both gentamicin and Netilmicin cause a dose-related decrease in urine osmolality and increases in urine volume and serum creatinine, the magnitude of these changes is significantly less with Netilmicin.[11] Light microscopy of renal tissue reveals less proximal tubular cell necrosis in Netilmicin-treated rats compared to those treated with gentamicin.[11] Interestingly, the difference in nephrotoxicity cannot be solely explained by differences in renal cortical drug concentrations, as they have been found to be similar for both drugs.[11]

-

Ototoxicity: Animal studies have also suggested that Netilmicin is less ototoxic than gentamicin.[5][13]

-

Neuromuscular Blockade: In animal models, Netilmicin has been shown to produce more neuromuscular blockade than gentamicin.[13] However, this is a rare adverse event in humans.[13]

Conclusion

Netilmicin Sulfate exhibits a favorable pharmacokinetic and pharmacodynamic profile in animal models. Its broad-spectrum bactericidal activity, coupled with a demonstrably lower potential for nephrotoxicity and ototoxicity compared to older aminoglycosides like gentamicin, underscores its therapeutic potential. The data and experimental protocols summarized in this guide provide a valuable resource for researchers and drug development professionals working to further characterize and develop this important antibiotic. Further research focusing on detailed dose-response relationships and the underlying mechanisms of its reduced toxicity will be crucial for optimizing its clinical use.

References

- 1. Experimental aminoglycoside nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iosrjournals.org [iosrjournals.org]

- 3. An optimized method for the detection and spatial distribution of aminoglycoside and vancomycin antibiotics in tissue sections by mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Netilmicin: a review of toxicity in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Netilmicin sulfate: a comparative evaluation of antimicrobial activity, pharmacokinetics, adverse reactions and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Analysis of Aminoglycoside Antibiotics: A Challenge in Food Control - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid analysis of aminoglycoside antibiotics in bovine tissues using disposable pipette extraction and ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Study on pharmacokinetics and nephrotoxicity of netilmicin in rabbits using a new dosage regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Blood chemical changes and renal histological alterations induced by gentamicin in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Animal models mimicking aminoglycoside-induced renal damage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multicompartment pharmacokinetics of netilmicin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of Netilmicin Sulfate to the 30S Ribosomal Subunit

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Netilmicin Sulfate to the bacterial 30S ribosomal subunit. Netilmicin, a semisynthetic aminoglycoside antibiotic, exerts its therapeutic effect by targeting the bacterial ribosome, the essential cellular machinery for protein synthesis. Understanding the specifics of this interaction is crucial for the development of novel antibiotics and for combating the growing threat of antimicrobial resistance.

Mechanism of Action and Binding Site

Netilmicin Sulfate inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2] This binding event interferes with several key processes in translation, ultimately leading to bacterial cell death. The primary binding site for Netilmicin and other aminoglycosides is the A-site on the 16S ribosomal RNA (rRNA), a component of the 30S subunit.[3][4][5]

The binding of Netilmicin to the A-site induces a conformational change in the rRNA, which leads to:

-

Interference with the initiation complex: The initial steps of protein synthesis are disrupted.

-

mRNA misreading: The fidelity of translation is compromised, causing the incorporation of incorrect amino acids into the growing polypeptide chain.[6] This results in the production of non-functional or toxic proteins.

-

Inhibition of translocation: The movement of the ribosome along the mRNA is hindered.[6]

The interaction is highly specific, involving key nucleotides within the A-site of the 16S rRNA. While the core interactions are with the rRNA, ribosomal protein S12 may also play a role in the binding and subsequent inhibitory effects.

Quantitative Analysis of Binding Affinity

For comparative purposes, the binding affinity of a structurally similar aminoglycoside, ribostamycin, to a 16S rRNA A-site model has been determined.

| Compound | Target | Method | Quantitative Value | Reference |

| Netilmicin | Various bacterial strains | Plate dilution technique | IC50 values (strain-dependent) | [7] |

| Ribostamycin | 16S rRNA A-site model | Mass Spectrometry | Kd: 16 ± 1.5 μM | [8] |

Experimental Protocols for Determining Binding Affinity

Several biophysical techniques are employed to characterize the binding of small molecules like Netilmicin to ribosomal components. The following are detailed methodologies for key experiments cited in the context of aminoglycoside-ribosome interactions.

Mass Spectrometry for Determining Dissociation Constants

This method allows for the quantitative analysis of non-covalent interactions between small molecules and RNA targets.

Protocol:

-

Sample Preparation: Prepare solutions of the 16S rRNA A-site oligonucleotide and the aminoglycoside (e.g., ribostamycin) in a suitable buffer, such as 50 mM ammonium acetate.

-

Incubation: Mix the RNA solution with varying concentrations of the aminoglycoside and allow the mixture to reach equilibrium.

-

Mass Spectrometry Analysis: Introduce the samples into a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that preserves non-covalent interactions.

-

Data Acquisition: Acquire mass spectra, which will show peaks corresponding to the free RNA and the RNA-aminoglycoside complex.

-

Data Analysis: Integrate the ion abundances for the free and complexed RNA at each aminoglycoside concentration.

-

Kd Determination: The dissociation constant (Kd) can be estimated from the relative ion abundances observed in the mass spectra.[8]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time interactions between molecules.

Protocol:

-

Immobilization of Ligand: The 16S rRNA (or a relevant fragment) is immobilized on the surface of a sensor chip.

-

Analyte Injection: A solution containing Netilmicin Sulfate (the analyte) is flowed over the sensor surface.

-

Detection: The binding of Netilmicin to the immobilized rRNA causes a change in the refractive index at the sensor surface, which is detected by the SPR instrument.

-

Data Acquisition: The instrument records the change in the SPR signal over time, generating a sensorgram.

-

Kinetic Analysis: The association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) can be calculated by fitting the sensorgram data to appropriate binding models.[9][10]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.

Protocol:

-

Sample Preparation: A solution of the 30S ribosomal subunit is placed in the sample cell of the calorimeter, and a solution of Netilmicin Sulfate is loaded into the injection syringe.

-

Titration: Small aliquots of the Netilmicin solution are injected into the 30S subunit solution.

-

Heat Measurement: The instrument measures the small amount of heat that is either released or absorbed with each injection.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of Netilmicin to the 30S subunit.

-

Thermodynamic Profile: Fitting this binding isotherm to a suitable model yields the equilibrium dissociation constant (KD), the enthalpy change (ΔH), and the stoichiometry of binding (n). The entropy change (ΔS) can then be calculated.

Conclusion

Netilmicin Sulfate is a potent inhibitor of bacterial protein synthesis that acts by binding to the A-site of the 16S rRNA within the 30S ribosomal subunit. While direct quantitative binding affinity data for Netilmicin is sparse in the literature, its inhibitory effects are well-documented. The experimental protocols described herein provide a robust framework for the detailed characterization of the binding kinetics and thermodynamics of Netilmicin and other aminoglycosides to their ribosomal targets. A deeper understanding of these interactions at a molecular level is paramount for the rational design of new antibiotics to address the challenge of antimicrobial resistance.

References

- 1. Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An antibiotic-binding motif of an RNA fragment derived from the A-site-related region of Escherichia coli 16S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro comparison of gentamicin and netilmicin including a regression line for netilmicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Label-free detection of 16S ribosomal RNA hybridization on reusable DNA arrays using surface plasmon resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Use of a surface plasmon resonance method to investigate antibiotic and plasma protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Disruptive Force: A Technical Guide to Netilmicin Sulfate's Impact on Bacterial Protein Synthesis Initiation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism by which Netilmicin Sulfate, a potent aminoglycoside antibiotic, exerts its antibacterial effects by targeting the initiation of bacterial protein synthesis. This document provides a detailed overview of its mechanism of action, quantitative data on its inhibitory effects, comprehensive experimental protocols for studying these interactions, and visual representations of the key pathways and workflows.

Mechanism of Action: Arresting Protein Synthesis at its Inception

Netilmicin Sulfate is a semi-synthetic, water-soluble aminoglycoside antibiotic derived from sisomicin.[1] Its primary mode of action is the inhibition of bacterial protein synthesis, a process crucial for bacterial viability. This inhibition is achieved through high-affinity binding to the bacterial 30S ribosomal subunit.[1][2] While Netilmicin affects multiple stages of translation, including causing mRNA misreading and premature termination, its critical impact on the initiation phase is a key component of its bactericidal activity.[1]

The initiation of protein synthesis in bacteria is a tightly regulated process involving the assembly of the 30S ribosomal subunit, messenger RNA (mRNA), initiator transfer RNA (fMet-tRNA), and initiation factors (IFs) to form the 30S initiation complex. Netilmicin disrupts this cascade by binding to the A-site of the 16S rRNA within the 30S subunit.[2] This binding event sterically hinders the proper positioning of the fMet-tRNA in the P-site and the correct alignment of the mRNA start codon, thereby stalling the formation of a functional 70S initiation complex.[1]

Quantitative Data on Inhibition

| Compound | Organism/System | Parameter | Value | Reference |

| Netilmicin | Various bacterial strains | IC50 (plate dilution) | Varies by strain | [3] |

| Neomycin | Escherichia coli | IC50 (translation) | 3.6 µg/ml | [4] |

| Paromomycin | Escherichia coli | IC50 (translation) | 3.2 µg/ml | [4] |

Note: The IC50 values for neomycin and paromomycin are for overall translation inhibition and are provided for comparative context.

The binding affinity of aminoglycosides to the ribosomal A-site RNA is a key determinant of their inhibitory activity. Although specific Ki values for Netilmicin's binding to the 30S subunit in the context of initiation are not detailed in the provided search results, data for related aminoglycosides illustrate the high-affinity interactions.

| Aminoglycoside | RNA Target | Binding Affinity (Kd) | Reference |

| Neomycin | 16S rRNA A-site | Not specified | [5] |

| Paromomycin | 16S rRNA A-site | Not specified | [5] |

| Ribostamycin | 16S rRNA A-site | Not specified | [5] |

| Neamine | 16S rRNA A-site | Not specified | [5] |

Experimental Protocols

Toeprinting Assay to Monitor Initiation Complex Formation

The toeprinting assay is a primer extension inhibition method used to map the position of the ribosome on an mRNA molecule. It can be adapted to demonstrate the inhibitory effect of antibiotics on the formation of the translation initiation complex.[6][7][8]

Detailed Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in a suitable buffer (e.g., Tris-HCl, MgCl2, NH4Cl, DTT):

-

Bacterial 30S ribosomal subunits

-

Initiation factors (IF1, IF2, IF3)

-

GTP

-

mRNA transcript with a known start codon and primer binding site

-

fMet-tRNA

-

Varying concentrations of Netilmicin Sulfate (and a no-drug control)

-

-

Initiation Complex Formation: Incubate the reaction mixture at 37°C for 10-15 minutes to allow for the formation of the 30S initiation complex.

-

Primer Annealing: Add a 5'-radiolabeled DNA primer that is complementary to a sequence on the mRNA, typically 50-100 nucleotides downstream of the start codon. Incubate at a temperature appropriate for primer annealing.

-

Primer Extension: Initiate the reverse transcription reaction by adding reverse transcriptase and dNTPs. Allow the extension to proceed at 37°C for 15-20 minutes. The reverse transcriptase will synthesize a cDNA strand until it is physically blocked by the assembled ribosomal complex.

-

Termination and Analysis: Stop the reaction by adding a stop solution (e.g., formamide with loading dyes). Denature the samples by heating and analyze the cDNA products on a denaturing polyacrylamide sequencing gel.

-